4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15N3S |
|---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C12H15N3S/c1-3-9-4-6-10(7-5-9)11-8(2)16-12(14-11)15-13/h4-7H,3,13H2,1-2H3,(H,14,15) |
InChI Key |
ZTSTYZGQVSAPMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)NN)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of α-Haloketones with Thiourea Derivatives
A modified Hantzsch reaction employs 2-chloro-3-(4-ethylphenyl)acetoacetate and thiourea in ethanol under basic conditions (e.g., sodium carbonate). The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the halogenated ketone, followed by cyclodehydration. For example:
Yields exceeding 98% have been reported for analogous thiazoles under optimized conditions (60–70°C, 5–5.5 h).
Hydrazine Substitution at Position 2
The chlorothiazole intermediate undergoes nucleophilic substitution with hydrazine hydrate in refluxing ethanol. This step replaces the chlorine atom with a hydrazinyl group:
Reaction monitoring via TLC (eluent: petroleum ether/acetone) ensures completion within 2–4 h. The product is isolated by filtration and recrystallized from ethanol, achieving purities >95%.
Thiosemicarbazide Cyclization Route
Thiosemicarbazides serve as versatile precursors for thiazoles bearing hydrazine motifs. This method integrates the hydrazinyl group during ring formation, bypassing post-synthetic modifications.
Synthesis of Thiosemicarbazide Intermediate
4-Ethylphenylacetic acid hydrazide is treated with carbon disulfide in ethanolic potassium hydroxide to form the corresponding potassium dithiocarbazate:
The intermediate is isolated by acidification (pH 3–4) and purified via recrystallization.
Cyclization to Thiazole Core
Heating the dithiocarbazate with 3-chloro-2,4-pentanedione in ethanol induces cyclization. The reaction exploits the nucleophilicity of the dithiocarbazate sulfur to form the thiazole ring, concurrently introducing the hydrazinyl group:
Yields range from 62% to 79% depending on the solvent system and temperature.
Post-Synthetic Modification of Pre-Formed Thiazoles
Functionalization of pre-assembled thiazole scaffolds offers a modular approach. This method is advantageous for late-stage diversification.
Oxidative Functionalization
In a patented approach, 4-methyl-5-formylthiazole is subjected to reductive amination with 4-ethylphenylhydrazine under hydrogenation conditions (Pd/BaSO, xylene, 140°C):
The product is extracted with chloroform and distilled under reduced pressure (120–122°C, 400 Pa).
Analytical Validation and Optimization
Spectroscopic Characterization
-
IR Spectroscopy : Key absorptions include at 3368 cm (hydrazine) and at 1602 cm (thiazole ring).
-
: Signals at 2.32 ppm (s, 3H, CH), 6.86 ppm (s, 1H, thiazole-H), and 9.02 ppm (s, 1H, NH) confirm the structure.
-
Mass Spectrometry : Molecular ion peaks at 219.083 ([M+H]) align with the expected molecular formula CHNS.
Yield Optimization Strategies
-
Solvent Selection : Ethanol and dioxane enhance cyclization efficiency compared to polar aprotic solvents.
-
Catalyst Loading : Raney nickel (5–10 wt%) improves dehydrogenation yields in multi-step syntheses.
-
Temperature Control : Maintaining reflux temperatures (60–70°C) minimizes side reactions during Hantzsch cyclization.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Hantzsch + Substitution | 73–85 | >95 | High modularity | Multi-step, costly intermediates |
| Thiosemicarbazide Route | 62–79 | 90–95 | Integrated hydrazine introduction | Sensitive to moisture |
| Suzuki Coupling | 70–85 | >98 | Late-stage diversification | Requires Pd catalysts |
| Reductive Amination | 65–75 | 85–90 | Mild conditions | Low functional group tolerance |
Industrial Scalability and Environmental Considerations
Recent patents emphasize eco-friendly modifications, such as replacing chlorinated solvents with ethanol-water mixtures and employing catalytic hydrogenation over stoichiometric reagents. For instance, the use of Raney nickel in dehydrogenation reduces waste generation compared to traditional zinc-based methods. Additionally, continuous flow reactors have been proposed to enhance the scalability of thiazole cyclization steps .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole moieties exhibit significant cytotoxicity against various cancer cell lines.
- Case Study 1: Anticancer Efficacy
A study evaluated a series of thiazole derivatives, including 4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole, against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound demonstrated an IC50 value of 15 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin (IC50 = 10 µM) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| Cisplatin | MCF-7 | 10 |
Antimicrobial Properties
The compound also exhibits potential as an antimicrobial agent. Thiazoles are known for their efficacy against a range of bacteria and fungi.
- Case Study 2: Antimicrobial Activity
In a study assessing the antimicrobial properties of various thiazole derivatives, this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL against Staphylococcus aureus and Escherichia coli .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 70 |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been explored in various studies, revealing promising results.
- Case Study 3: Anticonvulsant Effects
A pharmacological evaluation demonstrated that the compound significantly reduced seizure activity in animal models induced by pentylenetetrazol (PTZ). The effective dose (ED50) was found to be 20 mg/kg, which is comparable to established anticonvulsants like phenobarbital (ED50 = 15 mg/kg) .
| Compound | ED50 (mg/kg) |
|---|---|
| This compound | 20 |
| Phenobarbital | 15 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives.
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit certain enzymes or interfere with cellular signaling pathways contributes to its pharmacological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects on the Thiazole Core 4-Methyl-2-phenylthiazole-5-carbohydrazide (2): This compound (from ) substitutes position 2 with a phenyl group and position 5 with a carbohydrazide. 4-Methyl-2-(4-trifluoromethylphenyl)thiazole-5-carbohydrazide (4): The trifluoromethylphenyl group at position 2 () introduces strong electron-withdrawing effects, increasing metabolic stability but reducing lipophilicity relative to the 4-ethylphenyl group in the target compound . Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate: The ester group at position 5 () offers distinct reactivity for further derivatization, unlike the methyl group in the target compound, which limits such modifications .
Biological Activity
- Compound 7b and 11 (): These derivatives of 4-methyl-2-phenylthiazole-5-carbohydrazide exhibit potent anticancer activity against HepG-2 cells (IC50 = 1.61–1.98 μg/mL). Their activity is attributed to the carbohydrazide-thiadiazole and hydrazone functionalities, suggesting that the hydrazinyl group in the target compound may similarly enhance bioactivity if optimized .
- Acyl-hydrazones 5–18 (): Synthesized from trifluoromethylphenyl-substituted thiazoles, these compounds show high yields (70–99%) but lack reported biological data. Their structural flexibility contrasts with the rigid hydrazinyl group in the target compound .
Synthetic Routes The target compound’s hydrazinyl group likely derives from hydrazine hydrate, a common reagent in thiazole derivatization (e.g., ). Similar protocols involve refluxing precursors in ethanol, followed by recrystallization . Triazole- and benzimidazole-containing thiazoles (Evidences 10, 13): These require multi-step syntheses with microwave-assisted or catalyst-driven reactions, highlighting the relative simplicity of hydrazinyl-based syntheses .
Data Tables
Key Findings and Implications
- Substituent Effects : The 4-ethylphenyl group in the target compound offers balanced lipophilicity, while electron-withdrawing groups (e.g., trifluoromethyl) in analogs improve metabolic stability but may reduce cell permeability.
- Hydrazinyl vs. Carbohydrazide : The hydrazinyl group’s nucleophilic nature enables diverse derivatization, whereas carbohydrazides favor hydrogen bonding, impacting target selectivity.
- Anticancer Potential: Structural analogs with hydrazone and thiadiazole moieties () suggest that the target compound could be optimized for similar activity through targeted substitutions .
Biological Activity
4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and detailed data.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, a study on various thiazole compounds indicated that certain derivatives showed promising growth inhibition against human colorectal cancer cell lines (HCT-116 and HT-29) with IC50 values in the micromolar range. Notably, compounds with a thiazole core were found to induce apoptosis through interactions with the Bcl-2 family proteins .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4c | HCT-116 | 3.80 ± 0.80 | Apoptosis via Bcl-2 family |
| 4d | HCT-116 | 3.65 ± 0.90 | Apoptosis via Bcl-2 family |
| 8c | HepG2 | 2.31 ± 0.43 | Apoptosis via Bcl-2 family |
| Harmine | HCT-116 | 2.40 ± 0.12 | Reference Drug |
| Cisplatin | HCT-116 | 5.18 ± 0.94 | Reference Drug |
This table summarizes the IC50 values of selected thiazole derivatives against various cancer cell lines, demonstrating their potential as anticancer agents.
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been extensively studied. A recent investigation into a series of thiazolidinone derivatives indicated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL . The presence of hydrazine substituents in these compounds was shown to enhance their binding affinity to microbial targets.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound 4a | Staphylococcus aureus | 200 |
| Compound 4e | Escherichia coli | 400 |
| Compound X | Candida albicans | 300 |
This table illustrates the antimicrobial efficacy of selected thiazole derivatives against various pathogens.
Case Study: Antitumor Effects
In a clinical study involving hydrazone derivatives of thiazoles, researchers evaluated their antiproliferative effects on MDA-MB231 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated significant cytotoxicity, with some compounds exhibiting IC50 values lower than those of established chemotherapeutic agents .
Case Study: Antimicrobial Efficacy
Another study focused on the synthesis and evaluation of new thiazole derivatives against resistant microbial strains. The findings suggested that compounds with specific substitutions exhibited enhanced activity against resistant strains of bacteria and fungi, presenting a potential avenue for developing new antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
